3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid

Description

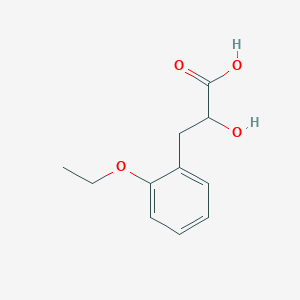

3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid is a substituted 2-hydroxypropanoic acid derivative characterized by a phenyl ring with an ethoxy (-OCH₂CH₃) group at the ortho position (C2) and a hydroxyl (-OH) group at the α-carbon of the propanoic acid backbone. This structure confers unique physicochemical properties, such as moderate polarity due to the ethoxy group and hydrogen-bonding capacity from the hydroxyl and carboxylic acid functionalities.

Properties

Molecular Formula |

C11H14O4 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

3-(2-ethoxyphenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C11H14O4/c1-2-15-10-6-4-3-5-8(10)7-9(12)11(13)14/h3-6,9,12H,2,7H2,1H3,(H,13,14) |

InChI Key |

KVLDEYIGBKFJLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CC(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid group. One common method is the aldol condensation reaction followed by oxidation and hydrolysis steps. The reaction conditions often include the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxy group to an alkyl group, resulting in the formation of 3-(2-Ethoxyphenyl)-propanoic acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

Oxidation: 3-(2-Ethoxyphenyl)-2-oxopropanoic acid.

Reduction: 3-(2-Ethoxyphenyl)-propanoic acid.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-Hydroxypropanoic Acid Derivatives

Biological Activity

3-(2-Ethoxyphenyl)-2-hydroxypropanoic acid, a compound with the molecular formula C11H14O4, has garnered attention for its potential biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H14O4

- Molecular Weight : 210.23 g/mol

- IUPAC Name : this compound

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. The compound's ability to scavenge free radicals can contribute to cellular protection and overall health maintenance.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activities in several studies. It appears to inhibit pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), which are involved in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory conditions.

3. Antimicrobial Activity

Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as an antibacterial agent.

| Activity | Mechanism | Target Organisms |

|---|---|---|

| Antioxidant | Free radical scavenging | N/A |

| Anti-inflammatory | Inhibition of COX and cytokines | N/A |

| Antimicrobial | Disruption of bacterial cell wall synthesis | E. coli, Staphylococcus aureus |

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Free Radical Scavenging : The hydroxyl group in the structure facilitates electron donation, neutralizing free radicals.

- Enzyme Inhibition : The compound may bind to active sites on enzymes like COX, preventing substrate access and subsequent product formation.

- Membrane Interaction : Its lipophilic ethoxy group may enhance membrane permeability, allowing for better interaction with cellular components.

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control samples, suggesting strong antioxidant potential (PubMed ID: 33875197).

Case Study 2: Anti-inflammatory Properties

In vitro experiments demonstrated that treatment with this compound reduced the secretion of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages by up to 50%. This indicates its potential for managing inflammatory diseases (EFSA Journal).

Case Study 3: Antimicrobial Effectiveness

A series of antimicrobial susceptibility tests revealed that this compound inhibited the growth of E. coli at concentrations as low as 50 µg/mL, showcasing its potential as a natural preservative in food applications (PubChem).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.